Perflubrodec

概要

説明

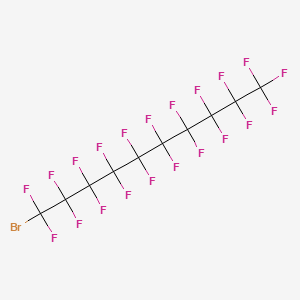

ペルフルオロデカンブロミド: C10F21Br 。これは、常温常圧下で非常に安定しており、反応性に乏しい無色無臭の液体です。 ペルフルオロデカンブロミドは、酸素や二酸化炭素などの気体を大量に溶解できることから、Oxygent™ などの人工酸素運搬体における成分として主に使用されています .

準備方法

合成経路と反応条件: : ペルフルオロデカンブロミドは、ペルフルオロデカンを臭素化することで合成されます。この反応では通常、臭素 (Br2) を臭素化剤として使用し、制御された条件下で行うことで、フッ素原子を臭素原子で選択的に置換します。この反応は次のように表すことができます。

C10F22+Br2→C10F21Br+HF

工業生産方法: : 工業的には、ペルフルオロデカンブロミドの製造は、高反応性の臭素やパーフルオロ化合物を扱うために、特殊な設備を用いて行われます。 このプロセスは、作業員の安全と最終製品の純度を確保するために、制御された環境で行われます .

化学反応の分析

反応の種類: : ペルフルオロデカンブロミドは、臭素原子の存在により、主に置換反応を起こします。臭素原子は、求核置換反応によって他の官能基に置き換えることができます。これらの反応で使用される一般的な試薬には、水酸化ナトリウム (NaOH)、シアン化カリウム (KCN)、アンモニア (NH3) などがあります。

一般的な試薬と条件

求核置換: ペルフルオロデカンブロミドは、水酸化物イオン (OH-)、シアン化物イオン (CN-)、アミン (NH2-) などの求核試薬と反応して、対応する置換生成物を生成します。

反応条件: これらの反応は通常、水やアルコールなどの極性溶媒中で行われ、反応速度を上げるために加熱が必要な場合があります。

主な生成物

水酸化: ペルフルオロデカン醇 (C10F21OH)

シアノ化: ペルフルオロデシルシアン (C10F21CN)

アミノ化: ペルフルオロデシルアミン (C10F21NH2)

科学研究への応用

化学: : ペルフルオロデカンブロミドは、その高い安定性と不活性性から、様々な化学反応における溶媒や試薬として使用されています。また、他のパーフルオロ化合物の合成にも使用されます。

生物学と医学: : ペルフルオロデカンブロミドは、Oxygent™ などの医療用血液代替物として使用される人工酸素運搬体の重要な成分です。 これらの運搬体は、組織や臓器に酸素を運ぶことができ、輸血が不可能な手術や緊急時に役立ちます .

産業: : 工業用途では、ペルフルオロデカンブロミドは、熱伝達流体として、また、フッ素系ポリマーの製造に使用されています。その高い熱安定性と非反応性により、極限的な条件下での使用に適しています。

科学的研究の応用

Medical Applications

Artificial Oxygen Carriers

Perflubrodec is primarily recognized for its role in artificial oxygen carriers, specifically in formulations like Oxygent™. These oxygen carriers are crucial in medical settings where blood transfusions are not feasible or desirable, such as in surgeries or for patients who refuse blood products. The compound enhances the transport of oxygen to tissues and organs, thereby supporting cellular metabolism during critical situations.

- Mechanism of Action : this compound operates by being part of gas-filled microspheres that can be injected into the body. Its high solubility for gases allows it to effectively carry oxygen and carbon dioxide, facilitating improved oxygen delivery to hypoxic tissues.

- Clinical Studies : Research has demonstrated that perfluorocarbon emulsions containing this compound can significantly reduce the need for red blood cell transfusions during surgeries. For example, a multicenter study involving Oxygent showed a 26% reduction in transfusion requirements compared to control groups .

Industrial Applications

Heat Transfer Fluids

In industrial settings, this compound is utilized as a heat transfer fluid due to its excellent thermal stability and non-reactivity. This makes it suitable for applications that require reliable performance under extreme conditions.

- Fluoropolymer Production : The compound is also involved in the production of fluoropolymers, which are used in various applications ranging from coatings to electrical insulation materials.

Chemical Research Applications

Solvent and Reagent

This compound serves as a solvent and reagent in various chemical reactions owing to its inertness and stability. Its ability to dissolve a wide range of gases makes it valuable in experimental setups where gas solubility is critical.

- Synthesis of Perfluorinated Compounds : The compound is used in the synthesis of other perfluorinated chemicals, which are important in diverse applications including pharmaceuticals and agrochemicals.

Case Studies and Research Findings

作用機序

ペルフルオロデカンブロミドは、主に気体を溶解および運搬する能力によって作用します。人工酸素運搬体では、ペルフルオロデカンブロミドは大量の酸素と二酸化炭素を溶解することができ、効果的な酸素輸送媒体として機能します。 溶解した気体は組織や臓器に放出され、酸素の供給と二酸化炭素の除去が促進されます .

類似化合物との比較

類似化合物

ペルフルオロオクチルブロミド (C8F17Br): ペルフルオロデカンブロミドと同様に、ペルフルオロオクチルブロミドは人工酸素運搬体で使用され、同様の特性を持っています。

ペルフルオロデカリン (C10F18): 酸素運搬体で使用される別のパーフルオロ炭化水素化合物ですが、臭素原子は含まれていません。

独自性: : ペルフルオロデカンブロミドの独自性は、高いガス溶解性と安定性を兼ね備えている点にあり、人工酸素運搬体にとって理想的な成分となっています。 臭素原子は、化学修飾をさらに可能にするため、様々な用途における汎用性を高めています .

生物活性

Perflubrodec, a perfluorinated compound, is primarily recognized for its potential applications in medical science, particularly as a blood substitute and in oxygen delivery systems. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and relevant case studies.

Overview of this compound

This compound is a member of the perfluorocarbon (PFC) family, characterized by carbon-fluorine bonds that confer unique properties such as chemical stability and low surface tension. These features make PFCs suitable for various biomedical applications, particularly in enhancing oxygen transport in the bloodstream.

This compound functions by dissolving gases more effectively than conventional liquids due to its low polarizability and strong intramolecular bonds. This allows it to carry oxygen efficiently, making it a candidate for use in scenarios where traditional blood transfusions are not feasible. The compound's hydrophobic nature enables it to interact favorably with biological membranes, facilitating gas exchange at the cellular level.

Biological Activities

Research indicates several biological activities associated with this compound:

- Oxygen Delivery : this compound has been shown to enhance oxygen transport in hypoxic conditions, providing critical support during surgeries or traumatic injuries.

- Biocompatibility : Studies have demonstrated that this compound exhibits low toxicity and minimal adverse reactions when used in clinical settings.

- Potential Immunomodulatory Effects : Some investigations suggest that PFCs may influence immune responses, although this area requires further exploration.

1. Use in Surgical Settings

A significant clinical study assessed the efficacy of this compound emulsions in reducing the need for allogeneic blood transfusions during high-blood-loss surgeries. The results indicated that patients receiving this compound required fewer transfusions compared to those receiving standard care, highlighting its potential as a blood substitute .

2. European Phase 3 Study

In a European Phase 3 study involving non-cardiac surgeries, this compound emulsions were administered to patients experiencing significant blood loss. The findings demonstrated that the emulsion effectively improved oxygen delivery and reduced complications related to blood transfusions .

Comparative Analysis of PFCs

The following table summarizes the key characteristics and outcomes associated with various PFCs, including this compound:

| Product | Manufacturer | Clinical Use | FDA Approval Status | Key Findings |

|---|---|---|---|---|

| Fluosol-DA-20 | Green Cross Corporation | Japan | Yes (1989) | Discontinued due to side effects |

| Oxygent | Alliance Pharmaceutical Corp. | Europe, China, USA | Not approved | High costs; terminated trials |

| Oxycyte | Synthetic Blood International | USA | Not approved | Lack of enrollment; discontinued |

| Perftoran | Russian Academy of Sciences | Russia, Mexico | Not approved | Awaiting clinical trials |

| This compound | Various | Blood substitute in surgeries | Under investigation | Reduced transfusion needs; improved oxygenation |

Research Findings

Recent studies have focused on the broader implications of PFCs like this compound in medical applications:

特性

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10BrF21/c11-9(28,29)7(24,25)5(20,21)3(16,17)1(12,13)2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCAULFRGWRHHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC10F21, C10BrF21 | |

| Record name | Decane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heneicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184725 | |

| Record name | Perflubrodec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

598.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307-43-7 | |

| Record name | Perfluorodecyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=307-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perflubrodec [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perflubrodec | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromohenicosafluorodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUBRODEC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4818HEA280 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。